3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

概要

説明

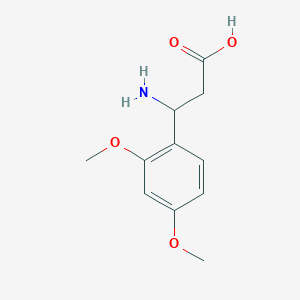

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is an organic compound with the molecular formula C11H15NO4 This compound is characterized by the presence of an amino group (-NH2) and two methoxy groups (-OCH3) attached to a phenyl ring, along with a propionic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,4-dimethoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitrostyrene intermediate.

Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Hydrolysis: The amine is subjected to hydrolysis under acidic conditions to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form derivatives with reduced functional groups.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium methoxide (NaOCH3) and other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives with reduced functional groups.

Substitution: Formation of substituted phenyl derivatives with various functional groups replacing the methoxy groups.

科学的研究の応用

Neuroscience Research

ADMPA is utilized extensively in neuroscience for studying neurotransmitter systems. Its ability to interact with various receptors makes it a valuable tool in the development of drugs targeting neurological disorders such as depression and anxiety.

- Mechanism of Action : The amino group can form hydrogen bonds with biological molecules, influencing receptor activity and neurotransmitter dynamics.

- Case Study : Research has shown that derivatives of ADMPA exhibit selective serotonin reuptake inhibition, which is beneficial for treating mood disorders .

Pharmaceutical Development

In pharmaceutical chemistry, ADMPA serves as a precursor for synthesizing novel therapeutic agents. Its structural features enable modifications that enhance drug efficacy and safety.

- Applications :

- Antidepressants : Compounds derived from ADMPA have shown promise in preclinical trials for treating major depressive disorder.

- Anti-inflammatory Agents : Studies indicate that ADMPA derivatives can inhibit tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .

Biochemical Assays

ADMPA is employed in biochemical assays to measure enzyme activity and metabolic pathways. Its role as a substrate or inhibitor can provide insights into various biological processes.

- Example : In enzyme kinetics studies, ADMPA has been used to assess the activity of specific enzymes involved in amino acid metabolism, contributing to a better understanding of metabolic disorders .

Drug Formulation

The compound is beneficial in drug formulation due to its properties that enhance solubility and bioavailability. This is crucial for developing effective oral medications.

- Formulation Strategies :

Synthetic Chemistry

ADMPA is a versatile building block in organic synthesis, allowing chemists to create more complex molecules.

- Synthesis Routes :

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Condensation | Nitromethane, Base |

| 2 | Reduction | Lithium Aluminum Hydride (LiAlH4) |

| 3 | Hydrolysis | Acidic Conditions |

Research on Amino Acid Derivatives

ADMPA plays a pivotal role in exploring amino acid derivatives, contributing to advancements in both synthetic and medicinal chemistry.

作用機序

The mechanism of action of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

3-Amino-3-(4-hydroxyphenyl)-propionic acid: Similar structure but with a hydroxy group instead of methoxy groups.

3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid: Similar structure but with an additional methoxy group.

3-Amino-3-(2,5-dimethoxyphenyl)-propionic acid: Similar structure but with methoxy groups at different positions on the phenyl ring.

Uniqueness

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the amino group also allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.

生物活性

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid (often referred to as 3-Amino-DMPA) is a compound of significant interest in the fields of medicinal chemistry and neuroscience. This article explores its biological activity, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group and a phenyl ring with two methoxy substituents. This configuration is crucial for its interactions with biological targets, particularly in neurotransmitter systems.

The mechanism of action for 3-Amino-DMPA primarily involves its interaction with specific receptors and enzymes. The amino and phenyl groups facilitate binding to molecular targets, leading to various biochemical effects. Notably, it has been shown to act as an antagonist at AMPA receptors , which are critical for synaptic transmission in the central nervous system.

Key Findings:

- Enzyme Inhibition : The compound interacts with enzymes involved in neurotransmitter metabolism, potentially altering synaptic activity.

- Receptor Modulation : It modulates the activity of AMPA receptors, impacting desensitization and deactivation rates of these receptors in neuronal cells .

Biological Applications

3-Amino-DMPA has been utilized extensively in various research domains:

- Neuroscience Research :

- Pharmaceutical Development :

- Biochemical Assays :

Study on AMPA Receptor Interaction

A recent study utilized whole-cell patch-clamp techniques to assess the effects of 3-Amino-DMPA on AMPA receptors expressed in HEK293 cells. The findings indicated that:

- Desensitization Rates : After treatment with 3-Amino-DMPA, desensitization rates increased significantly across various AMPA receptor subtypes, suggesting enhanced receptor modulation .

- No Effect on Deactivation : The compound did not significantly alter the deactivation rates of the receptors, indicating a selective action on desensitization mechanisms.

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Modulates neurotransmitter metabolism; potential for enzyme inhibition. |

| Receptor Modulation | Acts as an antagonist at AMPA receptors; affects desensitization rates without altering deactivation. |

| Pharmaceutical Applications | Used in developing drugs for neurological disorders; enhances drug efficacy and bioavailability. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, and how can purity be ensured?

Synthesis typically involves catalytic hydrogenation of unsaturated precursors or chiral resolution of racemic mixtures. For example:

- Catalytic hydrogenation : Palladium on charcoal with H₂ gas reduces unsaturated intermediates (e.g., cinnamic acid derivatives) to yield the propionic acid backbone .

- Chiral resolution : Enzymatic or chromatographic methods separate enantiomers, critical for studying stereochemical effects in biological systems .

Purity assurance : Use HPLC with chiral columns (>98% purity) and NMR to confirm structural integrity. Mass spectrometry (HRMS) validates molecular weight .

Q. How do substituents (e.g., methoxy vs. hydroxy groups) influence the compound’s reactivity and biological activity?

The 2,4-dimethoxy groups enhance steric hindrance and electron-donating effects, altering:

- Solubility : Increased hydrophobicity compared to hydroxy-substituted analogs (e.g., 3-(4-hydroxyphenyl)propionic acid) .

- Biological interactions : Methoxy groups may reduce binding to polar enzyme active sites but improve membrane permeability .

Methodology : Compare IC₅₀ values in enzyme inhibition assays (e.g., tyrosine hydroxylase) across analogs like 3-Amino-3-(4-fluorophenyl)-propionic acid .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis for high-yield production of the (R)- or (S)-enantiomer?

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to achieve >90% enantiomeric excess (ee) .

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., enzymes) with selective crystallization to maximize yield .

Validation : Monitor reaction progress via circular dichroism (CD) spectroscopy and X-ray crystallography for absolute configuration confirmation .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. agonist effects)?

Contradictions may arise from:

- Purity issues : Trace solvents or stereochemical impurities skew results. Validate with elemental analysis and 2D-NMR .

- Assay conditions : pH, temperature, or co-solvents (e.g., DMSO) alter compound behavior. Standardize protocols using controls like 3-(3,4-dihydroxyphenyl)propionic acid .

Case study : Re-evaluate dopamine receptor binding assays under varying redox conditions to isolate confounding factors .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to trace metabolic pathways of this compound?

- Synthesis of labeled analogs : Incorporate ¹³C at the propionic acid carboxyl group via modified Claisen condensation with labeled precursors (e.g., [¹³C]-triethyl phosphonoacetate) .

- Tracing applications : Use LC-MS/MS to monitor incorporation into cellular metabolites (e.g., neurotransmitter precursors) in in vitro neuronal models .

Q. Methodological Recommendations

特性

IUPAC Name |

3-amino-3-(2,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDBREOLOYHYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432861 | |

| Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-02-6 | |

| Record name | β-Amino-2,4-dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。